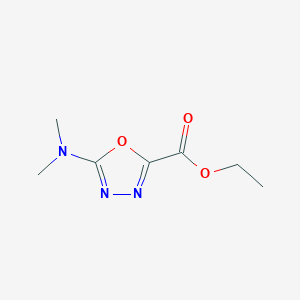

Ethyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-4-12-6(11)5-8-9-7(13-5)10(2)3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCRGNGVGUZTPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of ethyl chloroformate with 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to complete the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate has been investigated for its potential as:

- Antibacterial Agent : Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial activity against various pathogens. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Studies have demonstrated that this compound can inhibit tumor growth and proliferation in various cancer cell lines. Notably, some derivatives have shown IC50 values lower than that of standard chemotherapeutics like 5-Fluorouracil, indicating promising cytotoxic effects .

- Enzyme Inhibition : this compound has been shown to interact with enzymes such as carbonic anhydrases and histone deacetylases, which are crucial in cancer progression and metabolic pathways .

Agrochemical Applications

In addition to its pharmaceutical potential, this compound has applications in agrochemicals:

- Pesticidal Properties : Compounds with the oxadiazole structure are being explored for their efficacy as pesticides due to their biological activity against plant pathogens .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound and its derivatives:

Mechanism of Action

The mechanism of action of Ethyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 1,3,4-oxadiazole scaffold is highly versatile, with substitutions at positions 2 and 5 modulating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives

Key Observations:

- Electron-Donating vs.

- Polarity: Amino-substituted analogs (e.g., ) exhibit higher polarity (m.p. 289.1°C) due to hydrogen bonding, whereas methyl or tert-butyl groups increase lipophilicity.

- Steric Effects : Bulky substituents like tert-butyl may hinder molecular interactions, impacting bioavailability .

Key Observations:

- Efficiency : Catalyst-free methods (e.g., ) offer greener alternatives but may require optimization for scalability.

- Functional Group Tolerance : Bromo-substituted derivatives () enable further functionalization via cross-coupling reactions.

Pharmacological Potential

- Antimicrobial : Nitro- and halogen-substituted derivatives (e.g., ) show promise against bacterial strains.

Biological Activity

Ethyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate is a synthetic compound that belongs to the oxadiazole class of heterocycles. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will explore its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 185.18 g/mol. The unique oxadiazole structure contributes to its diverse biological activities.

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular proliferation and metabolic processes. This inhibition can lead to downstream effects on cell survival and growth.

- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing signaling pathways associated with inflammation, cancer progression, and microbial resistance.

Biological Activities

This compound has been studied for several biological activities:

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties:

- Antibacterial : Compounds containing this moiety have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Clostridium difficile. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 0.003 µg/mL against C. difficile, outperforming conventional antibiotics like vancomycin .

- Antifungal : The oxadiazole derivatives also demonstrate antifungal activities against pathogenic fungi .

Anticancer Activity

Several studies highlight the anticancer potential of this compound:

- Mechanisms : It has been observed to induce apoptosis in cancer cells by targeting the NF-κB signaling pathway. This pathway is often aberrantly activated in various malignancies, including hepatocellular carcinoma (HCC). The compound has been shown to inhibit the phosphorylation of key proteins involved in this pathway .

- Case Studies : In vitro studies have demonstrated that certain oxadiazole derivatives can significantly reduce cell viability in cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with other related compounds:

| Compound Type | Key Activities | Example Compounds |

|---|---|---|

| Thiazoles | Antimicrobial and anticancer | Thiazole derivatives |

| Indoles | Anticancer and anti-inflammatory | Indole derivatives |

| Thiophenes | Antimicrobial | Thiophene derivatives |

These comparisons illustrate that while this compound shares some activities with these compounds, its specific mechanisms and efficacy may differ based on structural variations.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is generally sparingly soluble in water but soluble in many organic solvents. This property can affect its bioavailability and therapeutic effectiveness.

Q & A

Basic Research Question

- 1H NMR : The dimethylamino group appears as a singlet (~δ 2.8–3.2 ppm) integrating for six protons. The oxadiazole ring protons are deshielded (δ 8.0–8.5 ppm).

- 13C NMR : The carbonyl carbon (C=O) resonates at ~165–170 ppm, while the oxadiazole carbons appear at 155–160 ppm (C-2) and 95–100 ppm (C-5).

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm the oxadiazole core.

- MS : Molecular ion peaks (e.g., m/z 227 for C₈H₁₃N₃O₃) and fragmentation patterns (loss of CO₂Et or dimethylamine) aid identification .

What reaction conditions optimize the introduction of the dimethylamino group into the oxadiazole ring?

Advanced Research Question

Optimization requires:

- Temperature : 40–60°C to balance reactivity and side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity.

- Catalyst : Use of K₂CO₃ or Et₃N to deprotonate dimethylamine and drive substitution.

- Stoichiometry : A 1.2–1.5 molar excess of dimethylamine ensures complete conversion.

Controlled pH (7–9) prevents hydrolysis of the oxadiazole ring. Reaction progress is monitored via TLC or HPLC .

How can researchers assess the biological activity of this compound, particularly its potential kinase inhibition?

Advanced Research Question

- In vitro assays : Use kinase-specific assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., EGFR or MAPK) to measure IC₅₀ values.

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinity to ATP-binding pockets. Key interactions include hydrogen bonds with the oxadiazole oxygen and hydrophobic contacts with the dimethylamino group.

- Cell-based studies : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines. Compare with structurally related analogs to establish structure-activity relationships (SAR) .

How should researchers address contradictions in reported biological activities of oxadiazole derivatives?

Advanced Research Question

Contradictions often arise from substituent effects or assay variability. Strategies include:

- SAR studies : Systematically vary substituents (e.g., replacing dimethylamino with ethylamino) and correlate with activity.

- Assay standardization : Replicate studies under identical conditions (pH, cell lines, enzyme batches).

- Meta-analysis : Compare data across publications (e.g., anti-inflammatory vs. anticancer activities) to identify trends. For example, bulky substituents may enhance kinase inhibition but reduce solubility .

What computational methods are suitable for predicting the stability and reactivity of this compound?

Advanced Research Question

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond dissociation energies and charge distribution.

- Molecular dynamics (MD) : Simulate solvation effects in water or DMSO to assess stability.

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 interactions, guiding toxicity studies .

What are the stability and storage recommendations for this compound under laboratory conditions?

Basic Research Question

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis.

- Light sensitivity : Protect from UV exposure using amber glassware.

- Decomposition signs : Discoloration (yellowing) or precipitation indicates degradation. Confirm purity via HPLC before use .

How does the dimethylamino group influence regioselectivity in further functionalization reactions?

Advanced Research Question

The dimethylamino group acts as an electron-donating substituent, directing electrophilic attacks to the oxadiazole C-5 position. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.